![molecular formula C14H16N2O4 B1352802 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid CAS No. 82603-64-3](/img/structure/B1352802.png)
6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid
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Overview
Description
6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid, or 6-DHQA, is an organic acid that has been studied extensively in recent years for its potential use in scientific research. 6-DHQA has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Pharmacological Research
Quinazoline derivatives are known for their wide range of pharmacological activities. They exhibit properties such as anticonvulsant, anti-inflammatory, antifungal, antimalarial, and sedative effects. Some quinazoline compounds are used as diuretics, vasodilators, and antihypertensive agents .
Anticancer Studies
These derivatives have been studied for their anticancer properties. The structure of quinazoline allows for the synthesis of compounds that can be potent anticancer agents .
Antimicrobial and Antifungal Applications
Quinazoline derivatives have shown significant activity against various bacterial and fungal strains, making them candidates for developing new antimicrobial and antifungal drugs .
Neurological Disorders
Due to their anticonvulsant properties, quinazoline derivatives are researched for potential treatments for neurological disorders such as epilepsy .
Cardiovascular Research
The vasodilatory effects of certain quinazoline derivatives make them interesting for cardiovascular research, particularly in studying hypertension and related conditions .
Anti-HIV Research
Some quinazoline derivatives have been identified to possess anti-HIV properties, which is crucial in the search for novel treatments against HIV/AIDS .
Mechanism of Action
Target of Action
The primary targets of 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . These targets play crucial roles in the nervous system and various biochemical processes.
Mode of Action
This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site . This means it enhances the effect of the neurotransmitter GABA on the GABAA receptor, which leads to increased inhibitory effects in the nervous system. Additionally, it acts as an inhibitor of carbonic anhydrase II , an enzyme that plays a significant role in the rapid interconversion of carbon dioxide and water into bicarbonate and protons.
Result of Action
The compound’s action results in anticonvulsant activity, as demonstrated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice . This suggests that the compound could potentially be used in the treatment of conditions like epilepsy.
properties
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-12(18)8-2-1-5-9-16-13(19)10-6-3-4-7-11(10)15-14(16)20/h3-4,6-7H,1-2,5,8-9H2,(H,15,20)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGUQZCXAITIRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid |
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